molecular formula C11H15N3O B2933093 N-{[1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methyl}prop-2-enamide CAS No. 2411254-73-2

N-{[1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methyl}prop-2-enamide

Cat. No.: B2933093
CAS No.: 2411254-73-2
M. Wt: 205.261
InChI Key: XWKLMZBHEVNBBA-UHFFFAOYSA-N
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Description

N-{[1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methyl}prop-2-enamide: is a synthetic organic compound that features a unique structure combining a pyrazole ring, a cyclopropyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methyl}prop-2-enamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Amide Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the cyclopropylmethylamine with acryloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products:

    Oxidation: Cyclopropanone derivatives.

    Reduction: Cyclopropylmethylamine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

Biology and Medicine:

    Drug Development: Due to its unique structure, the compound can be explored as a potential drug candidate, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Agriculture: The compound can be investigated for its potential use as a pesticide or herbicide.

    Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of N-{[1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can provide steric hindrance, affecting the binding affinity and selectivity of the compound. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • N-{[1-(1H-pyrazol-5-yl)cyclopropyl]methyl}prop-2-enamide
  • N-{[1-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methyl}prop-2-enamide
  • N-{[1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methyl}but-2-enamide

Uniqueness:

  • Structural Features: The presence of the 1-methyl-1H-pyrazol-5-yl group and the cyclopropyl moiety in N-{[1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methyl}prop-2-enamide provides unique steric and electronic properties that can influence its reactivity and binding affinity.
  • Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile for different applications.
  • Applications: Its potential use in drug development, catalysis, and materials science highlights its broad applicability compared to similar compounds.

Properties

IUPAC Name

N-[[1-(2-methylpyrazol-3-yl)cyclopropyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-3-10(15)12-8-11(5-6-11)9-4-7-13-14(9)2/h3-4,7H,1,5-6,8H2,2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKLMZBHEVNBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2(CC2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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